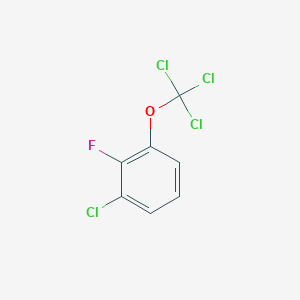![molecular formula C12H13BrF3NO B1404656 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine CAS No. 1394291-53-2](/img/structure/B1404656.png)
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
描述
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine is an organic compound that features a morpholine ring substituted with a brominated and trifluoromethylated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)benzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 2-bromo-5-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with morpholine under basic conditions to form the final product, this compound. This reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and moderate heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might introduce hydroxyl or carbonyl groups.
科学研究应用
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors or liquid crystals.
Chemical Biology: It can be employed in the design of molecular probes or inhibitors for studying biological pathways and processes.
作用机制
The mechanism of action of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine ring can improve its solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine lies in its combination of the trifluoromethyl group and the morpholine ring. The trifluoromethyl group imparts unique electronic properties, while the morpholine ring enhances solubility and bioavailability, making it a versatile compound for various applications.
属性
IUPAC Name |
4-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-2-1-10(12(14,15)16)7-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBGZOOAWBPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
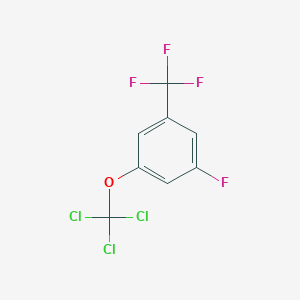
![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)
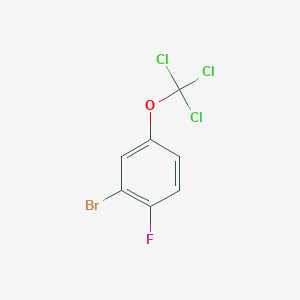
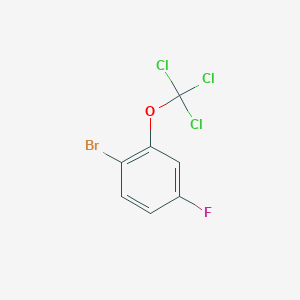
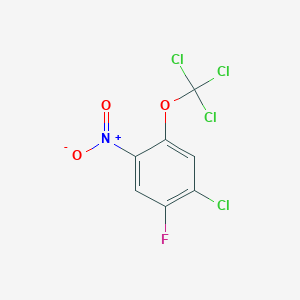
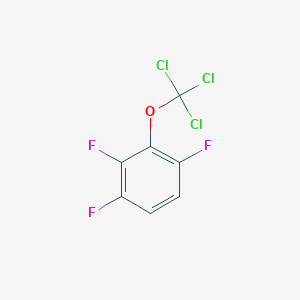
![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)
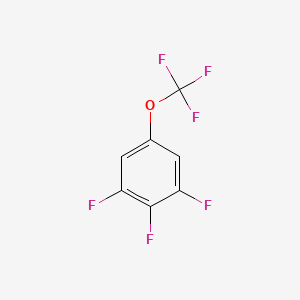
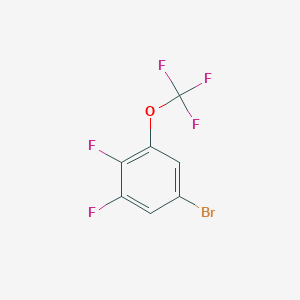
![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
